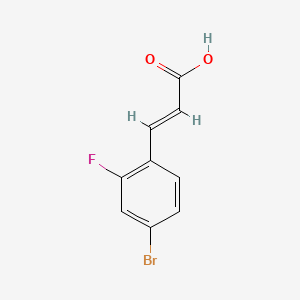![molecular formula C7H4BrNOS B2856319 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde CAS No. 2225147-38-4](/img/structure/B2856319.png)
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde: is a heterocyclic compound with the molecular formula C7H4BrNOS It is characterized by a fused ring system consisting of a thiophene and a pyrrole ring, with a bromine atom and an aldehyde group attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde typically involves the bromination of a thieno[3,2-b]pyrrole precursor followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance during the bromination and formylation processes.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or under catalytic conditions.
Major Products:
Oxidation: 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid.
Reduction: 3-Bromo-4H-thieno[3,2-b]pyrrole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound can be used to study the interactions of heterocyclic aldehydes with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development. Its structural framework is of interest for designing molecules that can interact with specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde largely depends on its chemical reactivity and the nature of its interactions with other molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets.
類似化合物との比較
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4H-Thieno[3,2-b]pyrrole-5-carbaldehyde:
3-Chlorothiophene-2-carboxylic acid: Contains a chlorine atom instead of bromine and a different ring structure.
Uniqueness: 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group within a fused heterocyclic system. This combination of functional groups and ring structure imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
特性
IUPAC Name |
3-bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-5-3-11-6-1-4(2-10)9-7(5)6/h1-3,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTDGXCTUVOBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1SC=C2Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2856247.png)







![Methyl 2-[(2,2-dimethoxyethyl)amino]acetate](/img/structure/B2856256.png)

